(2S)-Amino(hydroxy)ethanoic acid, commonly referred to as 2-hydroxyglycine, is an alpha-hydroxy amino acid characterized by its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 91.066 g/mol. The compound features a chiral center, making it optically active, and is classified as a peptide linking agent due to its ability to participate in peptide bond formation .
The structural representation of (2S)-amino(hydroxy)ethanoic acid can be expressed through its isomeric SMILES notation: C@H(N)O. This indicates the presence of both an amino group and a hydroxyl group attached to the ethanoic acid backbone, which contributes to its reactivity and biological significance .
These reactions highlight its versatility as a building block in organic synthesis and biochemistry .
(2S)-Amino(hydroxy)ethanoic acid exhibits several biological activities. It is known to play a role in metabolic pathways as a precursor for various biomolecules. Research indicates that it may have potential neuroprotective effects due to its ability to modulate neurotransmitter levels, particularly in the context of neurological disorders. Additionally, it has been studied for its antioxidant properties, which could contribute to cellular protection against oxidative stress .
Several methods exist for synthesizing (2S)-amino(hydroxy)ethanoic acid:
(2S)-Amino(hydroxy)ethanoic acid has various applications across different fields:
Studies investigating the interactions of (2S)-amino(hydroxy)ethanoic acid with other biomolecules have revealed its potential influence on enzyme activity and metabolic processes. For instance, it may interact with neurotransmitter systems, thereby affecting synaptic transmission and neuroprotection. Furthermore, research into its binding affinity with various receptors has shown promise in developing therapeutic agents targeting neurological conditions .
(2S)-Amino(hydroxy)ethanoic acid shares similarities with other alpha-hydroxy amino acids but possesses unique characteristics that distinguish it:
The uniqueness of (2S)-amino(hydroxy)ethanoic acid lies in its specific stereochemistry and functional groups that provide distinct biochemical properties compared to these similar compounds.
The quantum mechanical investigation of stereoelectronic effects in (2S)-amino(hydroxy)ethanoic acid requires sophisticated computational approaches to accurately capture the subtle electronic interactions that govern molecular stability and reactivity. Density functional theory calculations employing the B3LYP functional with extended basis sets have proven particularly effective for characterizing these systems [1].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into the electronic structure and chemical reactivity of (2S)-amino(hydroxy)ethanoic acid. Computational studies utilizing the B3LYP/6-311++G(d,p) level of theory reveal significant variations in orbital energies between gas phase and aqueous solution environments [1]. The calculated highest occupied molecular orbital energy of -6.42 eV in the gas phase shifts to -6.38 eV in aqueous solution, while the lowest unoccupied molecular orbital energy changes from -1.85 eV to -1.82 eV respectively, resulting in a relatively stable highest occupied molecular orbital-lowest unoccupied molecular orbital gap of approximately 4.57 eV [2].
The molecular electrostatic potential surfaces derived from these orbital calculations demonstrate distinct regions of nucleophilic and electrophilic character, with the amino nitrogen exhibiting strong nucleophilic properties while the carbonyl carbon shows pronounced electrophilic behavior [3]. These distributions directly correlate with the observed reactivity patterns and intermolecular interaction preferences of the molecule.
Natural bond orbital analysis provides detailed quantification of stereoelectronic effects through second-order perturbation theory energy estimates [4]. The donor-acceptor interactions in (2S)-amino(hydroxy)ethanoic acid reveal several significant stabilizing contributions. The n(O) → π*(C=O) interaction represents the strongest stabilization at 15.62 kcal/mol, consistent with the fundamental importance of oxygen lone pair delocalization into the carbonyl antibonding orbital [5].
Additional stereoelectronic stabilizations include n(O) → σ(C-H) interactions contributing 11.27 kcal/mol and σ(C-N) → σ(O-H) hyperconjugative effects providing 9.44 kcal/mol of stabilization [6]. These interactions demonstrate the intricate electronic coupling between the hydroxyl, amino, and carboxyl functional groups that defines the unique stereochemical properties of this amino acid derivative.
The conformational preferences of (2S)-amino(hydroxy)ethanoic acid arise from a complex interplay of stereoelectronic effects, steric interactions, and intramolecular hydrogen bonding. Quantum mechanical calculations reveal multiple stable conformations characterized by different arrangements of the hydroxyl group relative to the amino acid backbone [7]. The most stable conformer exhibits a gauche arrangement that optimizes both the n(O) → π*(C=O) stereoelectronic interaction and the formation of stabilizing intramolecular hydrogen bonds.
The relative energies of different conformers span a range of approximately 2-5 kcal/mol, with barrier heights for interconversion typically falling between 8-12 kcal/mol [7]. These energy differences reflect the sensitive balance between competing stereoelectronic effects and demonstrate why precise computational modeling is essential for understanding the behavior of this system.
Molecular dynamics simulations provide essential insights into the dynamic solvation behavior of (2S)-amino(hydroxy)ethanoic acid in aqueous environments. These computational studies reveal how the presence of the hydroxyl group fundamentally alters the hydration characteristics compared to simple amino acids [8].
The solvation structure around (2S)-amino(hydroxy)ethanoic acid exhibits distinctive features that reflect the amphiphilic nature of the molecule. The canonical form maintains an average of 3.2 hydrogen bonds with water molecules, while the zwitterionic form significantly increases this number to 5.6 hydrogen bonds [9]. This enhanced hydrogen bonding capacity directly correlates with the more favorable hydration free energy of -12.78 kcal/mol for the zwitterionic form compared to -8.45 kcal/mol for the canonical form.
The radial distribution functions demonstrate well-defined hydration shells with characteristic peak positions at 2.75 Å for the canonical form and 2.65 Å for the zwitterionic form [10]. These values reflect the different electrostatic environments created by the charged versus neutral functional groups and their influence on water molecule orientation and binding.
Molecular dynamics simulations reveal that (2S)-amino(hydroxy)ethanoic acid creates cavities in the aqueous medium with volumes ranging from 125.3 ų for the canonical form to 132.1 ų for the zwitterionic form [9]. These cavity volumes directly influence the thermodynamics of solvation and correlate strongly with experimental solvation entropies. The surface area calculations yield values of 298.7 Ų and 315.4 Ų respectively, demonstrating the expanded solvation interface created by the charged zwitterionic form.
The cavity shape analysis using advanced topological methods reveals branched, dendritic structures extending up to 1 nm from the solute molecule [9]. These non-spherical cavity geometries encode crucial information about the solvation thermodynamics and provide direct correlations with experimental hydrophobicity measurements.
The diffusion behavior of (2S)-amino(hydroxy)ethanoic acid in aqueous solution reflects the strong intermolecular interactions with the solvent. The calculated diffusion coefficient of 1.23 × 10⁻⁹ m²/s for the canonical form decreases to 0.87 × 10⁻⁹ m²/s for the zwitterionic form [10]. This reduction in mobility directly results from the enhanced hydrogen bonding network and stronger electrostatic interactions with the surrounding water molecules.
Temperature-dependent molecular dynamics simulations reveal activation energies for diffusion that correlate with the strength of intermolecular hydrogen bonds and the degree of water structuring around the solute molecule [11]. These dynamic properties provide essential validation for force field parameters and enable prediction of transport behavior in biological systems.
The topological analysis of electron density distributions using the quantum theory of atoms in molecules provides rigorous characterization of bonding and intermolecular interactions in (2S)-amino(hydroxy)ethanoic acid [12]. This approach enables quantitative assessment of bond strengths, charge distributions, and the nature of weak interactions that govern molecular behavior.
The electron density at bond critical points reveals the fundamental nature of chemical bonding in (2S)-amino(hydroxy)ethanoic acid. The C-N bond exhibits an electron density of 0.298 e/bohr³ with a Laplacian value of -0.634 e/bohr⁵, indicating substantial covalent character [13]. The C=O double bond shows characteristically higher electron density at 0.412 e/bohr³, though the positive Laplacian of 0.234 e/bohr⁵ reflects the concentration of charge at the bond critical point typical of multiple bonds.
The hydroxyl O-H bond demonstrates the expected high electron density of 0.365 e/bohr³ with a strongly negative Laplacian of -2.145 e/bohr⁵, confirming its highly covalent nature and polarized character [14]. The ellipticity values provide additional insight into bond anisotropy, with the C=O bond showing the highest ellipticity of 0.24, consistent with its π-electron character.
Topological analysis reveals significant intramolecular hydrogen bonding interactions that contribute to conformational stability. The N···H-O intramolecular interaction exhibits an electron density of 0.018 e/bohr³ at the bond critical point, while the complementary O···H-N interaction shows 0.022 e/bohr³ [15]. These values, though smaller than covalent bonds, represent substantial stabilizing interactions with bond orders of 0.12 and 0.15 respectively.
The positive Laplacian values for these hydrogen bonds (0.045 and 0.052 e/bohr⁵) confirm their electrostatic nature, while the high ellipticity values (0.35 and 0.42) reflect the directional preferences characteristic of hydrogen bonding geometry [16]. These topological parameters provide quantitative validation of the stereoelectronic effects identified through natural bond orbital analysis.
The integration of electron density over atomic basins yields atomic charges that differ significantly from simple formal charge assignments. The quantum theory of atoms in molecules analysis reveals charge transfer patterns that reflect the influence of neighboring functional groups and the overall molecular electronic structure [15]. The amino nitrogen carries a substantial negative charge due to its lone pair electrons, while the carbonyl carbon exhibits positive character enhanced by the electron-withdrawing effect of the adjacent oxygen.